(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene

Stereoselective Synthesis Isomerism Pharmaceutical Intermediates

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8), with the InChI identifier 1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1-, is a halogenated, unsaturated C3 building block that features both a vinyl bromide and a trifluoromethyl group. This compound is a member of the trifluoropropene family, where the stereochemical orientation of the bromine and trifluoromethyl groups around the C1–C2 double bond is of paramount importance.

Molecular Formula C3H2BrF3
Molecular Weight 174.948
CAS No. 149597-48-8
Cat. No. B585326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene
CAS149597-48-8
Molecular FormulaC3H2BrF3
Molecular Weight174.948
Structural Identifiers
SMILESC(=CBr)C(F)(F)F
InChIInChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1-
InChIKeyXRZHWZVROHBBAM-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8) – Product Overview & Comparator Landscape


(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8), with the InChI identifier 1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1-, is a halogenated, unsaturated C3 building block that features both a vinyl bromide and a trifluoromethyl group [1]. This compound is a member of the trifluoropropene family, where the stereochemical orientation of the bromine and trifluoromethyl groups around the C1–C2 double bond is of paramount importance. The primary comparators for this compound are the (E)-isomer (CAS 460-33-3), the regioisomer 2-bromo-3,3,3-trifluoroprop-1-ene (CAS 1514-82-5), and the saturated analog 1-bromo-3,3,3-trifluoropropane (CAS 460-32-2). Each of these analogs presents a distinct reactivity and physicochemical profile, making the specific selection of the (Z)-isomer critical for reproducible and stereocontrolled synthetic outcomes [1].

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8) – Why Stereochemical and Regioisomeric Purity is Non-Negotiable


Generic substitution among 1-bromo-3,3,3-trifluoropropene isomers or related bromofluoroalkenes is fundamentally invalid due to the direct impact of stereochemistry and substitution pattern on both physicochemical properties and reaction outcomes. The (Z)-isomer (CAS 149597-48-8) exhibits a boiling point of 57-58 °C, while its (E)-counterpart (CAS 460-33-3) is reported with a boiling point of 88.3 °C (predicted) or 39-39.5 °C depending on the source, highlighting significant differences in intermolecular interactions . More critically, in cross-coupling and addition reactions, the geometry of the double bond dictates the stereochemical outcome of the product. Using an undefined mixture of (Z)- and (E)-isomers, or the incorrect regioisomer like 2-bromo-3,3,3-trifluoroprop-1-ene, will lead to a loss of stereocontrol, the formation of unwanted stereoisomers, and irreproducible yields . Therefore, procurement based on a specific CAS number is essential to guarantee the stereochemical identity and, consequently, the intended reactivity and product profile.

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8) – Quantified Differentiation Evidence


(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene: Defined Stereochemistry for Reproducible Synthesis

The (Z)-isomer (CAS 149597-48-8) is a distinct chemical entity from its (E)-isomer (CAS 460-33-3). While both share the molecular formula C3H2BrF3 and molecular weight of 174.95 g/mol, their spatial arrangement differs, leading to distinct physical properties and, more importantly, divergent reactivity in stereospecific transformations . The InChI key for the (Z)-isomer explicitly defines the cis-configuration of the bromine and trifluoromethyl groups . This geometric definition is not a trivial detail; it is the basis for achieving predictable stereochemical outcomes in downstream reactions, such as in the synthesis of cis-configured pyrethroid insecticides [1].

Stereoselective Synthesis Isomerism Pharmaceutical Intermediates

Physicochemical Divergence: Boiling Point and Density Differentiate (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene from the (E)-Isomer

The (Z)- and (E)-isomers of 1-bromo-3,3,3-trifluoroprop-1-ene exhibit measurable differences in key physicochemical properties that impact handling and purification. The (Z)-isomer (CAS 149597-48-8) has a reported boiling point of 57-58 °C and a density of 1.728 g/cm³ . In contrast, the (E)-isomer (CAS 460-33-3) is reported with a boiling point of 39-39.5 °C (or a predicted 88.3 °C) and a predicted density of 1.728 g/cm³ . These property differences, particularly the ~18-19 °C disparity in boiling point between reported values, underscore that the (Z)- and (E)-isomers are distinct compounds that cannot be used interchangeably in protocols dependent on specific physical properties.

Physicochemical Properties Isomerism Procurement Specification

Synthesis of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene: A Patented Route from 3,3,3-Trifluoropropyne

A specific and patented method exists for synthesizing 1-bromo-3,3,3-trifluoropropene from 3,3,3-trifluoropropyne and HBr [1]. This patent (CN104936934A) outlines a process for producing bromofluoropropenes in commercial quantities, highlighting the industrial feasibility of manufacturing this specific isomer. While the patent does not exclusively claim the (Z)-isomer, the availability of a dedicated manufacturing process supports its status as a distinct and procurable chemical entity with a defined synthetic provenance, contrasting with analogs that may be produced by less specific or lower-yielding routes.

Synthesis Process Chemistry Fluorinated Building Blocks

Regioisomeric Differentiation: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene vs. 2-Bromo-3,3,3-trifluoroprop-1-ene in Fire Extinguishing Applications

The regioisomer 2-bromo-3,3,3-trifluoroprop-1-ene (2-BTP, CAS 1514-82-5) is the subject of an ASTM International specification (ASTM D8060-21) for use as a fire-fighting medium, demonstrating its established role as a Halon replacement [1]. In contrast, (Z)-1-bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8) is not specified in this standard and is instead primarily utilized as a chemical intermediate. This divergence in primary application space is a direct consequence of their different molecular architectures (vinyl vs. allylic bromide) and underscores why they cannot be considered interchangeable. The procurement decision is therefore driven by the intended end-use: 2-BTP for fire suppression and the (Z)-1-isomer for chemical synthesis.

Fire Suppression Regioisomerism Halon Replacement

(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-48-8) – Validated Application Scenarios


Stereospecific Synthesis of Cis-Configured Pyrethroid Insecticides

The defined (Z)-stereochemistry of CAS 149597-48-8 is a critical prerequisite for the synthesis of specific pyrethroid insecticides, such as cyhalothrin. The synthesis involves a stereocontrolled addition to form a cis-substituted cyclopropane ring [1]. Any contamination with the (E)-isomer would compromise the stereochemical purity of the final active ingredient, directly impacting its biological efficacy and potentially leading to the formation of less active or inactive stereoisomers. This application mandates the use of isomerically pure (Z)-1-bromo-3,3,3-trifluoroprop-1-ene.

Precursor for Fluorinated Building Blocks in Pharmaceuticals and Agrochemicals

This compound serves as a versatile C3 building block for introducing a trifluoromethyl group into more complex molecules. The vinylic bromide provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse aryl- and alkyl-substituted trifluoromethyl alkenes [1]. Such intermediates are highly valued in medicinal chemistry for modulating lipophilicity, metabolic stability, and bioavailability. The well-defined (Z)-geometry ensures predictable stereochemistry in the coupled products, which is essential for structure-activity relationship (SAR) studies.

Development of Novel Fire Extinguishing Compositions (as a Component)

While not the primary Halon replacement agent (a role held by its regioisomer 2-BTP), patent literature indicates that 1-bromo-3,3,3-trifluoropropene can be formulated into fire extinguishing compositions [1]. A patent describes a composition containing 50-52 wt% bromotrifluoropropene [1]. This suggests a potential role as a co-agent or in specialized formulations, distinct from the neat application of 2-BTP. This scenario highlights an industrial application for the compound beyond fine chemical synthesis, albeit one where its specific isomer identity may be less critical than its presence as a bromofluoroalkene.

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